Dichloromanganese;oxolane
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H16Cl2MnO2 |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
dichloromanganese;oxolane |
InChI |
InChI=1S/2C4H8O.2ClH.Mn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
SJFIRQVWOJTTCR-UHFFFAOYSA-L |
Canonical SMILES |
C1CCOC1.C1CCOC1.Cl[Mn]Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dichloromanganese;oxolane Complexes
Direct Coordination Synthesis of Dichloromanganese;oxolane Adducts
The most straightforward approach to synthesizing this compound complexes involves the direct reaction of manganese(II) chloride with tetrahydrofuran (B95107). This method relies on the Lewis acidity of the manganese center and the coordinating ability of the oxygen atom in the THF ring. The specific product stoichiometry and structure can be influenced by the reaction conditions.
Solution-phase synthesis is the most common and accessible method for preparing this compound adducts. Anhydrous manganese(II) chloride, which has limited solubility in many ethereal solvents, can be readily converted into its THF adduct, enhancing its utility as a reagent. wiley-vch.de
A standard laboratory procedure involves refluxing a suspension of anhydrous manganese(II) chloride in tetrahydrofuran. wiley-vch.de The THF acts as both the solvent and the ligand. This process yields the pink-colored solvated complex, typically dichlorobis(tetrahydrofuran)manganese(II) (MnCl₂(THF)₂), which is more soluble and convenient for use in subsequent reactions. wiley-vch.de The reaction is typically carried out under an inert atmosphere to prevent the coordination of atmospheric moisture, to which manganese(II) salts are sensitive.
While solvothermal methods, which involve reactions in a closed system at elevated temperatures and pressures, are utilized for synthesizing various inorganic coordination complexes, specific and detailed reports for the dedicated solvothermal synthesis of simple MnCl₂(THF)x adducts are not prevalent in the literature. The high efficacy and simplicity of standard solution-phase methods often preclude the need for more specialized techniques for this particular compound.
The stoichiometry of the resulting this compound complex is dependent on the reaction and crystallization conditions. The most commonly synthesized and isolated adduct is the bis-THF complex, MnCl₂(THF)₂. wiley-vch.de This species features a manganese center coordinated to two chloride ions and two THF molecules. Its formation is favored when THF is used in excess, for instance, as the reaction solvent. wiley-vch.de
While the bis-adduct is prevalent, other stoichiometries have been reported. The formation of complexes such as MnCl₂(THF)₁.₅ suggests a more complex coordination environment, potentially involving bridging THF ligands or a mixture of species in the crystal lattice. Achieving a specific sub-stoichiometric adduct like MnCl₂(THF)₁.₅ typically requires careful control over the concentration of THF and the crystallization conditions, such as temperature and the presence of co-solvents. However, the preparation of MnCl₂(THF)₂ by refluxing in THF remains the most direct and widely utilized synthetic route. wiley-vch.de
Table 1: Common Stoichiometries of this compound Adducts
| Compound Formula | Common Name | Synthesis Condition |
| MnCl₂(THF)₂ | Dichlorobis(tetrahydrofuran)manganese(II) | Refluxing anhydrous MnCl₂ in excess THF wiley-vch.de |
| MnCl₂(THF)₁.₅ | - | Controlled crystallization conditions |
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green chemistry technique that can reduce or eliminate the need for bulk solvents. While this approach has been successfully applied to a wide range of organic and inorganic syntheses, its specific application for the direct synthesis of this compound complexes is not yet widely documented in peer-reviewed literature. The potential for such a solvent-free synthesis exists, likely by milling anhydrous manganese(II) chloride with a stoichiometric amount of liquid THF, but detailed research findings on this specific transformation are limited.
Ligand Exchange Methodologies for this compound Derivatization
This compound complexes are highly valued as precursors for further chemical synthesis. The coordinated THF ligands are labile and can be readily displaced by other, stronger ligands. This reactivity is the basis for the synthesis of a vast array of organomanganese compounds.
The synthesis of this compound can also be viewed as a ligand exchange reaction, particularly when starting from hydrated forms of manganese(II) chloride, such as MnCl₂·4H₂O. The common tetrahydrate form consists of discrete cis-[Mn(H₂O)₄Cl₂] octahedral molecules. wikipedia.org When this hydrated salt is treated with THF, particularly under refluxing conditions, the more weakly bound water ligands are displaced by THF molecules. This process serves both to form the desired THF adduct and to remove water from the coordination sphere, which is often critical for subsequent moisture-sensitive reactions.
The primary synthetic utility of this compound is as a starting material in metathesis (salt elimination) reactions. wiley-vch.de It is a convenient source of soluble Mn(II) for reactions with a wide range of nucleophiles, most notably organolithium and Grignard reagents. wiley-vch.deorgsyn.org In these reactions, the chloride ligands are substituted, leading to the formation of new manganese-carbon bonds. The THF ligands may remain in the coordination sphere of the product or be displaced, depending on the nature of the incoming ligand and the reaction conditions.
A classic example is the synthesis of manganocene, where MnCl₂ is reacted with sodium cyclopentadienide (B1229720) in THF. wikipedia.org Similarly, reactions with alkyllithium or Grignard reagents can yield mixed alkylmanganese halides (RMnX) or dialkylmanganese compounds (R₂Mn), depending on the stoichiometry. wiley-vch.de The in situ formation of the MnCl₂(THF)₂ complex is often the first step in these multi-component reactions. orgsyn.org
Table 2: Examples of Metathetical Reactions Using this compound Precursors
| Precursor | Reagent | Product Type | Example Product |
| MnCl₂ in THF | Sodium Cyclopentadienide (NaC₅H₅) | Organometallic Sandwich Compound | Manganocene (Mn(C₅H₅)₂) wikipedia.org |
| MnCl₂ in THF | Phenylmagnesium Chloride (PhMgCl) | Mixed-metal Complex | [(THF)₄MgCl₂MnPh₂] |
| MnCl₂ in THF | Potassium salt of a ligand (e.g., LK) | Dimeric Manganese(II) Halide | [LMn(μ-Cl)]₂ scispace.com |
| [Cp′MnCl(thf)]₂ | Lithium bis(trimethylsilyl)amide ([LiN(SiMe₃)₂]) | Manganese Amide Complex | [Cp′MnN(SiMe₃)₂] rsc.org |
Green Chemistry Principles in this compound Synthesis
The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. In the context of this compound synthesis, key principles include the use of safer solvents, energy efficiency, and waste prevention. Traditional methods for preparing similar manganese(II) chloride adducts often involve the use of volatile organic solvents, which can have significant environmental and health impacts.
Solvent-reduced and solvent-free synthetic methods are at the forefront of green chemistry, aiming to minimize or eliminate the use of hazardous solvents. These techniques not only reduce waste but can also lead to improved reaction kinetics and simplified purification processes.
Mechanochemical Synthesis: This solid-state technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. Mechanochemistry has emerged as a powerful tool for the solvent-free synthesis of a wide range of materials, including coordination complexes. While the direct mechanochemical synthesis of this compound has not been extensively reported, the successful application of this technique to generate arylmanganese nucleophiles from unactivated manganese metal suggests its potential. A proposed mechanochemical route would involve the direct milling of anhydrous manganese(II) chloride with a stoichiometric amount of oxolane. This approach would eliminate the need for a bulk solvent, thereby significantly reducing waste and energy consumption associated with solvent removal.
A comparative overview of conventional and potential green synthetic methods is presented in Table 1.
| Synthetic Method | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Conventional Solvent-Based Synthesis | Refluxing anhydrous manganese(II) chloride in a large excess of oxolane (tetrahydrofuran). wiley-vch.de | Well-established and reliable method. | High solvent consumption, energy intensive (heating), potential for solvent emissions. |
| Mechanochemical Synthesis (Proposed) | Ball-milling of anhydrous manganese(II) chloride with a stoichiometric amount of oxolane. | Solvent-free, reduced energy consumption, minimal waste generation. | Requires specialized milling equipment, optimization of milling parameters (frequency, time, ball-to-powder ratio) is necessary. |
| Ultrasound-Assisted Synthesis (Proposed) | Sonication of a slurry of manganese(II) chloride in a minimal amount of oxolane. nih.gov | Reduced reaction times, lower energy input compared to refluxing, potentially higher yields. | Requires an ultrasonic bath or probe, scalability may be a concern for large-scale production. |
Beyond reducing solvent use in the primary reaction, a holistic green chemistry approach also considers the sustainability of the ligands themselves. Oxolane (tetrahydrofuran) is a widely used solvent and ligand, but its production from non-renewable resources raises environmental concerns.
Bio-derived Alternatives to Oxolane: A key strategy for sustainable ligand coordination is the use of bio-based solvents and ligands. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) is a promising green alternative to tetrahydrofuran. researchgate.net It can be derived from renewable resources such as levulinic acid, which is obtained from biomass. 2-MeTHF has similar coordination properties to THF and could potentially be used to synthesize analogous dichloromanganese(II) complexes. Research into the synthesis of dichloromanganese;2-methyltetrahydrofuran would be a significant step towards a more sustainable process.
The properties of oxolane and its bio-derived alternative are compared in Table 2.
| Ligand/Solvent | Source | Key Properties | Sustainability Considerations |
|---|---|---|---|
| Oxolane (Tetrahydrofuran) | Petrochemical-based | Excellent coordinating solvent, widely available. | Derived from non-renewable resources, can form explosive peroxides upon storage. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (from levulinic acid) researchgate.net | Higher boiling point and lower water solubility than THF, less prone to peroxide formation. researchgate.net | Derived from renewable biomass, offers a more sustainable lifecycle. |
By exploring solvent-free synthetic routes and investigating the use of bio-derived ligands, the synthesis of this compound and related complexes can be aligned with the principles of green chemistry, paving the way for more sustainable chemical manufacturing.
Advanced Methodologies for Structural Elucidation of Dichloromanganese;oxolane Complexes
X-ray Diffraction Techniques for Dichloromanganese;oxolane
Single crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the molecular structure of crystalline compounds. mdpi.com This method involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of atomic positions, providing a detailed three-dimensional model of the molecule. nih.govmdpi.com
For this compound complexes, SCXRD studies have been instrumental in characterizing their coordination environments. For instance, the reaction of MnCl₂ with SnCl₄ in tetrahydrofuran (B95107) (THF), which is another name for oxolane, can yield different crystalline products depending on the stoichiometry. One such product features the [Mn(THF)₆]²⁺ cation, where the manganese(II) ion is octahedrally coordinated by six THF molecules. acs.org Another complex formed under different conditions is [Mn₄(μ-Cl)₆(THF)₁₂]²⁺, a tetrameric chain where four manganese(II) centers are linked by bridging chloride ions, with THF molecules completing the octahedral coordination sphere of each manganese atom. acs.org
The general procedure for SCXRD analysis involves mounting a suitable single crystal on a goniometer. rsc.org The crystal is then cooled, typically to 100 K, to minimize thermal vibrations and improve the quality of the diffraction data. rsc.org The data is collected using a diffractometer, often equipped with a synchrotron radiation source for high-intensity X-rays. rsc.org The resulting diffraction data is then processed to solve and refine the crystal structure, yielding a detailed model of the molecule.
Table 1: Selected Crystallographic Data for a this compound Related Complex
| Parameter | [Mn₄(μ-Cl)₆(THF)₁₂]²⁺ |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| V (ų) | Data not available |
| Z | Data not available |
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of bulk materials. rsc.orgamericanpharmaceuticalreview.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. researchgate.net The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline compound, allowing for phase identification, purity assessment, and determination of unit cell parameters. americanpharmaceuticalreview.comias.ac.in
In the context of this compound studies, PXRD is crucial for confirming the formation of the desired product and for monitoring its stability. For example, after synthesizing a this compound complex, its PXRD pattern can be compared to a simulated pattern generated from single-crystal data to verify the bulk sample's identity and purity. researchgate.net This technique is also valuable in studying the thermal decomposition of these complexes, as changes in the PXRD pattern can indicate phase transitions or the formation of new crystalline products upon heating. ias.ac.in Furthermore, PXRD can be used to study the incorporation of this compound into porous materials like metal-organic frameworks, where it can confirm the presence and crystallinity of the encapsulated species. mdpi.com
Spectroscopic Methodologies for this compound Characterization
Spectroscopic techniques provide valuable insights into the bonding, electronic structure, and magnetic properties of this compound complexes. These methods are often used in conjunction with X-ray diffraction to provide a more complete understanding of the compound's structure and behavior.
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. These techniques provide information about the functional groups present in a compound and the nature of the bonds between atoms.
In the study of this compound complexes, FT-IR and Raman spectroscopy can be used to identify the coordination of the oxolane (THF) ligand to the manganese center. The vibrational frequencies of the C-O-C stretching modes in the THF molecule are sensitive to coordination. Upon complexation with manganese, these bands are expected to shift, typically to lower frequencies, indicating a weakening of the C-O bond due to the donation of electron density to the metal.
Furthermore, these techniques can be used to observe the metal-ligand stretching vibrations directly. The Mn-O and Mn-Cl stretching modes typically appear in the far-infrared region of the spectrum. The positions of these bands provide direct information about the strength of the metal-ligand bonds. For instance, in a study of manganese(V)-oxo porphyrin complexes, a Mn-O stretching Raman band was observed in the range of 760–790 cm⁻¹, indicative of a double bond character. nih.gov
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound, the UV-Vis spectrum is typically characterized by d-d transitions and charge-transfer bands.
The high-spin d⁵ configuration of manganese(II) results in Laporte-forbidden and spin-forbidden d-d transitions, which are consequently very weak. These transitions are often difficult to observe in the absorption spectrum. However, the presence of these weak absorption bands can be characteristic of the octahedral coordination geometry around the Mn(II) ion.
Charge-transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are typically much more intense than d-d transitions. In this compound, LMCT bands from the chloride or oxolane ligands to the manganese(II) center would be expected to occur in the UV region of the spectrum. The energy of these bands provides information about the electronic structure of the complex.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is particularly sensitive to species with unpaired electrons. Since manganese(II) has a high-spin d⁵ configuration with five unpaired electrons, it is an ideal candidate for EPR studies.
The EPR spectrum of a manganese(II) complex provides detailed information about the electronic environment of the metal ion. The interaction of the unpaired electrons with the manganese nucleus (I = 5/2) results in a characteristic six-line hyperfine splitting pattern. The magnitude of this hyperfine coupling constant is sensitive to the degree of covalency in the metal-ligand bonds.
Furthermore, the g-value and the zero-field splitting parameters obtained from the EPR spectrum can provide insights into the symmetry of the coordination environment and the magnitude of the spin-orbit coupling. For high-spin Mn(II) complexes, the g-value is typically close to the free-electron value of 2.0023. Any deviation from this value can be indicative of distortions from a perfect octahedral or tetrahedral geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for this compound (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds. However, its application to this compound complexes is profoundly affected by the paramagnetic nature of the manganese(II) ion. The Mn(II) center possesses a high-spin d⁵ electron configuration, leading to a large magnetic moment and long electron spin relaxation times. aip.org This intrinsic paramagnetism introduces significant challenges for NMR analysis, primarily through two mechanisms: extreme broadening of NMR signals and large paramagnetic shifts (also known as hyperfine shifts). acs.org
The interaction between the unpaired electrons of the Mn(II) ion and the nuclear spins of the oxolane (tetrahydrofuran, THF) ligand leads to very efficient nuclear relaxation, causing the NMR signals to become exceptionally broad, often to the point of being undetectable. tamu.edunih.gov Furthermore, the presence of the paramagnetic center induces large shifts in the resonance frequencies of nearby nuclei compared to their positions in a diamagnetic environment. These shifts can move signals far outside the typical spectral width, complicating spectral assignment. acs.orgosti.gov
Despite these challenges, NMR can provide valuable, albeit limited, structural information. The observation of broadened and shifted resonances for the α- and β-protons of the coordinated oxolane ligand, when detectable, confirms the binding of the solvent molecule to the manganese center. The magnitude of the paramagnetic shift and the extent of the line broadening are distance-dependent, offering qualitative insights into the proximity of specific ligand nuclei to the metal center.
For instance, in related paramagnetic manganese complexes, the signals of coordinated ligands are often shifted by tens or even hundreds of ppm from their diamagnetic positions. tamu.edu While specific, well-resolved spectra for simple MnCl₂(THF)n complexes are scarce in the literature due to the aforementioned effects, a comparison with free THF illustrates the expected changes upon coordination.
| Nucleus | Typical Chemical Shift in Free Oxolane (THF) (ppm) | Expected Observation in this compound Complex |
|---|---|---|
| ¹H (α-CH₂) | ~3.6-3.7 | Highly broadened and significantly shifted signal (upfield or downfield) |
| ¹H (β-CH₂) | ~1.8-1.9 | Highly broadened and significantly shifted signal (upfield or downfield) |
| ¹³C (α-CH₂) | ~68 | Signal often broadened beyond detection |
| ¹³C (β-CH₂) | ~26 | Signal often broadened beyond detection |
Due to the difficulties in direct observation, 2D NMR techniques like COSY or HSQC are generally not feasible for characterizing the ligand environment of such strongly paramagnetic Mn(II) complexes. The rapid relaxation rates quench the transfer of magnetization required for these experiments to succeed. Consequently, NMR is more frequently used to confirm the absence of free ligand or to characterize diamagnetic precursor materials before metallation. duke.edu
Mass Spectrometric Methodologies for this compound Adducts
Mass spectrometry (MS) is an indispensable tool for characterizing coordination complexes, providing vital information on molecular weight and composition. Soft ionization techniques are particularly suited for analyzing labile species like this compound adducts, as they can transfer ions from solution to the gas phase with minimal fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly effective soft ionization method for the analysis of metal complexes from solution. For this compound, ESI-MS allows for the detection of various species that exist in the coordination sphere of the manganese ion. The technique can identify the parent complex as well as adducts formed with additional solvent molecules or counter-ions.
When a solution of dichloromanganese in oxolane is analyzed, several ionic species can be expected in the mass spectrum. Depending on the ionization mode and solution conditions, common adducts include those formed by the gain or loss of oxolane ligands or chloride ions. For example, in positive-ion mode, species such as [MnCl(THF)n]⁺ might be observed, where 'n' represents the number of coordinated solvent molecules. In negative-ion mode, chloride adducts like [MnCl₃(THF)m]⁻ could be detected. researchgate.net The observation of a distribution of species with varying numbers of ligands can provide insight into the solution-state equilibria and the lability of the metal-ligand bonds. researchgate.net
| Plausible Ion Species | Formula | Expected Observation Mode | Notes |
|---|---|---|---|
| Manganese-chloro-oxolane cation | [MnCl(C₄H₈O)n]⁺ | Positive | Represents the complex after loss of a chloride ion. |
| Manganese-trichloro-oxolane anion | [MnCl₃(C₄H₈O)m]⁻ | Negative | Represents the complex after addition of a chloride ion. |
| Dimeric species | [Mn₂Cl₃(C₄H₈O)x]⁺ | Positive | Possible observation of bridged dimeric structures. |
The fragmentation of these ions, induced by collision-induced dissociation (CID) within the mass spectrometer, typically involves the sequential loss of neutral oxolane molecules, providing further evidence for the composition of the complex.
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique valuable for the analysis of coordination and organometallic compounds. duke.edunih.gov In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the intact analyte molecule with minimal fragmentation. duke.edu
MALDI-TOF (Time-of-Flight) MS can be used as a complementary technique to ESI-MS for the characterization of this compound. duke.edu It is particularly useful for obtaining a rapid qualitative assessment of the complex and confirming its molecular weight. nih.gov The choice of matrix is critical for successful analysis of metal complexes to avoid unwanted reactions or suppression of the analyte signal. Common matrices for organometallic compounds include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB).
The resulting MALDI spectrum would be expected to show a peak corresponding to the intact cationic portion of the complex, such as [MnCl(THF)n]⁺, or adducts with the matrix. One of the challenges in MALDI analysis of low-molecular-weight compounds is the potential for interference from matrix-related ions in the lower mass range. duke.edu However, it remains a powerful tool for verifying the successful synthesis of the target complex, especially when ESI-MS is problematic due to solubility or ionization issues. nih.gov
Thermal Analysis Methodologies (TGA, DSC) for this compound Decomposition Pathways
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and decomposition pathways of solvated metal complexes like this compound. These methods provide quantitative information on mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For a this compound complex, such as the common MnCl₂(THF)₂ adduct, TGA would reveal a stepwise decomposition process. The initial mass loss, occurring at lower temperatures, corresponds to the desolvation of the complex, where the coordinated oxolane molecules are released. researchgate.netnih.gov This step provides quantitative confirmation of the stoichiometry of the solvate. Following the loss of the oxolane ligands, the anhydrous manganese(II) chloride remains, which decomposes or reacts at much higher temperatures, eventually forming manganese oxides if heated in an oxidizing atmosphere. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram for this compound would show endothermic and exothermic events corresponding to physical and chemical changes. The desolvation process is typically observed as a sharp endothermic peak, indicating the energy required to break the manganese-oxolane coordination bonds. researchgate.net Other endothermic events could include melting of the complex. Exothermic peaks at higher temperatures would signify decomposition of the organic ligand or oxidative processes. nih.gov By combining TGA and DSC, a comprehensive profile of the thermal behavior can be established. semanticscholar.orgresearchgate.net
| Temperature Range | Technique | Expected Event | Mass Change (TGA) | Heat Flow (DSC) |
|---|---|---|---|---|
| ~100-250 °C | TGA/DSC | Loss of coordinated oxolane (desolvation) | Stepwise mass loss corresponding to THF molecules | Endothermic peak(s) |
| > 600 °C | TGA/DSC | Decomposition of anhydrous MnCl₂ | Further mass loss | Complex endo/exothermic peaks |
| > 800 °C (in air) | TGA | Formation of Manganese Oxide (e.g., Mn₃O₄) | Stabilization of mass at final residue | Exothermic peaks |
Kinetic analysis of the decomposition steps can also be performed using data from multiple heating rates to determine activation energies for the desolvation and decomposition processes. nih.gov
Reactivity and Reaction Pathways of Dichloromanganese;oxolane Complexes
Ligand Exchange Dynamics and Kinetics in Dichloromanganese;oxolane Systems
The coordination sphere of this compound is dynamic, readily undergoing ligand exchange reactions, which is fundamental to its role as a synthetic precursor.
The manganese(II) ion in this compound possesses a high-spin d⁵ electronic configuration. This configuration results in a spherical distribution of electron density and confers zero ligand field stabilization energy (LFSE). The absence of a significant LFSE barrier contributes to the high lability of the coordinated oxolane ligands, meaning they can be easily replaced by other ligands. Consequently, ligand exchange reactions at Mn(II) centers are typically very fast.
While specific kinetic studies detailing the rate constants for oxolane exchange on MnCl₂(THF)₂ are not extensively documented, the mechanism for such exchanges in octahedral transition metal complexes can generally proceed through either a dissociative or an associative pathway. researchgate.net In a dissociative mechanism, an oxolane ligand first detaches from the manganese center to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. researchgate.net Given the relatively weak coordination of neutral oxygen donors like THF and the steric crowding they can create, a dissociative pathway is often plausible. The high lability is empirically demonstrated by the facility with which MnCl₂(THF)₂ engages in substitution reactions upon the introduction of a wide array of other ligands. scispace.comwikipedia.orgresearchgate.net
The labile oxolane ligands in this compound are readily displaced by a variety of other donor ligands, including phosphines, amines, and anionic ligands. This reactivity is a cornerstone of its synthetic utility, providing access to a broad spectrum of manganese(II) complexes. For example, anhydrous MnCl₂ dissolved in THF serves as the common starting point for the synthesis of manganocene through reaction with sodium cyclopentadienide (B1229720), a reaction that proceeds via the substitution of the coordinated THF molecules. wikipedia.org Similarly, treatment with triphenylphosphine (B44618) results in a stable 2:1 adduct, displacing the THF ligands. wikipedia.org These reactions underscore the thermodynamic preference for the formation of complexes with ligands that are stronger donors or that confer greater stability than oxolane.
| Incoming Ligand | Reaction Product | Reference |
|---|---|---|
| Triphenylphosphine (Ph₃P) | [MnCl₂(Ph₃P)₂] | wikipedia.org |
| Sodium cyclopentadienide (NaCp) | Manganocene (MnCp₂) | wikipedia.org |
| Potassium cyclopentadienyl-phosphine (LK) | [LMn(μ-Cl)]₂ | scispace.com |
| Phenylmagnesium chloride (PhMgCl) | Transient organomanganese species | researchgate.net |
| 4-(dimethylamino)pyridine (dmap) | [(η³-allylTMS2)Mn{C(SiMe₃)₃}(dmap)] (from a related complex) | acs.org |
Redox Chemistry of this compound
The manganese center in this compound is in the +2 oxidation state, which can be readily oxidized to higher states (e.g., +3, +4) or reduced to lower states (e.g., 0).
Manganese(II) complexes are susceptible to oxidation, often by atmospheric oxygen, to yield more stable Mn(III) species, particularly when coordinated by organic ligands that can stabilize the higher oxidation state. wikipedia.org The oxidation potential is significantly influenced by the nature of the ligands in the coordination sphere.
A notable example of oxidation in a THF medium involves manganese(II) porphyrin complexes. Studies on the dioxygen reactivity of a mixture of [(TPP)MnII] (TPP = Tetraphenylporphyrin) and a copper(I) complex in 2-methyltetrahydrofuran (B130290) (MeTHF) demonstrated the stepwise oxidation of the manganese center. nih.gov The reaction with O₂ leads to the formation of a Mn(III)-peroxo species, which can further react to form Mn(IV) intermediates. The final, stable oxidation product in this system was identified as the Mn(III) complex [(TPP)MnIII(MeTHF)₂]⁺. nih.gov This study illustrates a clear oxidation pathway from Mn(II) to Mn(III) in a THF-coordinated environment. Furthermore, certain manganese(II) phosphine (B1218219) complexes in THF have been shown to react reversibly with molecular oxygen to form monomeric Mn:O₂ adducts, highlighting the initial step of the oxidation process. researchgate.net
The reduction of the Mn(II) center in this compound to lower oxidation states is a key step in the preparation of highly reactive manganese reagents for organic synthesis. The standard reduction potential for the Mn²⁺/Mn(s) couple is -1.185 V, indicating that a strong reducing agent is required. libretexts.org
A common and synthetically valuable reduction pathway involves the use of alkali metals. For instance, highly activated manganese metal (Mn(0)) can be prepared by the reduction of a manganese(II) chloride-lithium chloride adduct (MnCl₂·2LiCl) with lithium metal in THF. baranlab.org This process generates a finely divided, highly reactive form of manganese(0) that is effective in various organometallic transformations. While detailed mechanistic studies of this heterogeneous reduction are complex, it is understood to involve electron transfer from the surface of the alkali metal to the Mn(II) ion in solution. Another study on the electroreduction of Mn(II) chloride, albeit in a high-temperature molten salt medium rather than THF, identified a two-electron reduction process that ultimately yields metallic manganese. mtak.hu
| Reaction Type | Reactant/Precursor | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Oxidation | [(TPP)MnII] in MeTHF | O₂ / [(tmpa)CuI(MeCN)]⁺ | [(TPP)MnIII(MeTHF)₂]⁺ | nih.gov |
| Reduction | MnCl₂·2LiCl in THF | Lithium metal | Activated Manganese (Mn(0)) | baranlab.org |
Organometallic Transformations Mediated by this compound
This compound is a cornerstone precursor for generating organomanganese reagents, which mediate a variety of important organometallic transformations, most notably C-C bond formation. wikipedia.orgrsc.org The process typically involves a salt-metathesis reaction where the chloride ligands are exchanged for organic groups from organolithium or Grignard reagents.
The reaction of MnCl₂(THF)₂ with two equivalents of an organolithium or Grignard reagent produces an organomanganese(II) species (R₂Mn) or an ate-complex, which are highly reactive. These intermediates are generally not isolated but are used in situ to perform further reactions. For example, the reaction of MnCl₂ with phenylmagnesium chloride in THF generates a transient manganese species that promotes the homocoupling of the phenyl groups to form biphenyl. researchgate.net This reactivity highlights the role of the manganese center in facilitating reductive elimination from transient diorganomanganese intermediates.
These manganese-mediated coupling reactions are considered a cost-effective and less toxic alternative to transformations using precious metals like palladium or nickel. researchgate.net The unique reactivity of organomanganese(II) compounds stems from the significant ionic character of the Mn-C bond, which distinguishes them from many other organotransition metal complexes. rsc.org
| Transformation | Reagents | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Synthesis of Manganocene | MnCl₂(THF)₂ + 2 NaCp | N/A (Stable Product) | Sandwich complex | wikipedia.org |
| Aryl Homocoupling | MnCl₂ + 2 PhMgCl | Transient Ph-Mn species | Symmetrical biaryl (Biphenyl) | researchgate.net |
| Preparation of Organomanganese Reagents | MnCl₂ + R-MgX or R-Li | RMnX or R₂Mn | Reagents for organic synthesis | wikipedia.orgbaranlab.org |
Reactions with Organolithium and Grignard Reagents
The primary reaction of this compound with organolithium and Grignard reagents is transmetalation. In this process, the organic group from the highly reactive organolithium or organomagnesium compound is transferred to the manganese(II) center, displacing one or both of the chloride ligands. This generates an organomanganese species, which is generally less reactive and more selective than its precursor. These reactions are typically performed in situ using anhydrous manganese(II) chloride dissolved or suspended in THF. wikipedia.orgacs.org
The general scheme for this transmetalation is as follows:
With Grignard Reagents (R-MgX): MnCl₂ + 2 R-MgX → R₂Mn + 2 MgXCl
With Organolithium Reagents (R-Li): MnCl₂ + 2 R-Li → R₂Mn + 2 LiCl
The resulting diorganomanganese compounds (R₂Mn) or monoorganomanganese species (RMnCl), depending on the stoichiometry, are the active reagents in subsequent synthetic steps. For instance, the reaction of 2,4,6-trimethylphenylmagnesium bromide with manganese(II) chloride in THF can yield different products depending on the molar ratio. A 1:1 ratio produces a mixed-metal bridged complex, [(thf)₄Mg(μ-Cl)₂Mn(Br)Mes], while a 2:1 ratio leads to the formation of the dimeric organomanganese compound, [Mes(thf)Mn(μ-Mes)]₂. researchgate.net
The formation of these organomanganese intermediates is central to their application in catalysis, as they are key players in the catalytic cycles of cross-coupling reactions. acs.org The use of a pre-formed lithium chloride complex of manganese chloride (Li₂MnCl₄), available as a THF solution, can also be employed for these transmetalation reactions. sigmaaldrich.com
Coordination Polymerization Initiator Roles of this compound
While various manganese complexes are active in initiating polymerization reactions, the role of this compound specifically as an initiator for coordination polymerization is not well-documented in the reviewed literature. Coordination polymerization is typically catalyzed by transition metal complexes, such as Ziegler-Natta or metallocene catalysts, which activate monomers like alkenes for insertion into a growing polymer chain. acs.org
The primary application of this compound in synthesis is as a catalyst for cross-coupling reactions, as detailed previously. acs.orgdtu.dk Other types of manganese complexes, however, have been shown to initiate different forms of polymerization. For example, manganese carbonyl complexes like manganese pentacarbonyl chloride can act as powerful thermal initiators for free-radical polymerization. rsc.org Furthermore, certain manganese carbonyls can catalyze cationic RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization under visible light, demonstrating a controlled "living" polymerization process. acs.org These mechanisms, however, differ fundamentally from coordination polymerization.
Mechanistic Investigations of Initiator Activity
Given the limited evidence for this compound acting as a direct initiator for coordination polymerization, specific mechanistic investigations into such activity are not available. The mechanistic studies that do exist for manganese-based systems focus on the pathways relevant to their observed reactivity, such as the radical mechanisms in cross-coupling dtu.dk or the generation of initiating radicals from manganese carbonyls. rsc.org
Co-Initiation Strategies Involving this compound
In the context of polymerization, co-initiators are often used to activate a primary initiator or to modify the properties of the resulting polymer. There is little to no information in the surveyed literature describing co-initiation strategies that involve this compound for coordination polymerization. In the field of cross-coupling catalysis, MnCl₂ has been used in co-catalytic systems, such as with copper(I) iodide (CuI), to promote the reaction between Grignard reagents and vinylic tellurides, but this does not pertain to polymerization. researchgate.net
Catalytic Applications of Dichloromanganese;oxolane Precursors and Derived Species
Dichloromanganese;oxolane in Organic Transformation Catalysis
This compound is a key starting material in a variety of manganese-catalyzed organic reactions. Its utility often stems from the in-situ generation of more reactive organomanganese reagents or higher oxidation state manganese species that directly participate in the catalytic cycle.
Manganese-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. princeton.edu While a variety of manganese sources can be employed, manganese(II) chloride, often stabilized by ligands such as THF, is a common precursor. princeton.edu These reactions typically involve the formation of an organomanganese reagent, which then participates in the coupling process.
A notable application is in the coupling of Grignard reagents with organic halides. The presence of a catalytic amount of manganese salt can significantly influence the outcome of the reaction. For instance, the manganese-catalyzed cross-coupling of alkyl or aryl Grignard reagents with alkyl or aryl halides proceeds efficiently. The proposed mechanism often involves a transmetalation step from the Grignard reagent to the manganese(II) center, forming a diorganomanganese species. This is followed by a reaction with the organic halide, which can proceed through various pathways, including those involving radical intermediates. princeton.edu
The following table summarizes representative manganese-catalyzed C-C bond formation reactions where manganese(II) chloride is a common precatalyst.
| Coupling Partners | Catalyst System | Product | Ref. |
| Aryl Grignard + Alkyl Halide | MnCl₂ | Aryl-Alkyl | princeton.edu |
| Alkyl Grignard + Aryl Halide | MnCl₂ | Alkyl-Aryl | princeton.edu |
| Aryl Grignard + Aryl Halide | MnCl₂/CuCl | Biaryl | princeton.edu |
This table represents general findings for MnCl₂-catalyzed reactions, with the oxolane complex being a relevant soluble precursor.
Mechanistic studies suggest that the nature of the solvent and any additives can play a crucial role in the catalytic cycle. The oxolane ligands in this compound can be readily displaced by other coordinating species, allowing for the fine-tuning of the catalyst's reactivity.
Manganese is known for its ability to exist in multiple oxidation states, making its compounds effective catalysts for both oxidation and reduction reactions. unl.pt this compound, as a source of Mn(II), can be oxidized in situ to higher valent manganese species (e.g., Mn(III), Mn(IV), or Mn(V)) that are potent oxidants. unl.pt
In oxidation catalysis, a common pathway involves the generation of a high-valent manganese-oxo species. unl.pt For example, in the presence of an oxidant like iodosylbenzene or hydrogen peroxide, a Mn(II) precursor can be converted to a Mn(V)=O species. unl.pt This intermediate is capable of abstracting a hydrogen atom from a C-H bond, generating a substrate radical and a Mn(IV)-OH species. Subsequent radical rebound or further oxidation steps lead to the functionalized product. unl.pt While specific studies detailing the use of this compound in these exact systems are not prevalent, its role as a soluble Mn(II) source makes it a suitable starting material.
Conversely, in reduction catalysis, manganese complexes can act as electron-transfer agents. For instance, manganese-catalyzed hydrosilylation of carbonyl compounds is a well-established transformation. thieme-connect.de The mechanism often involves the formation of a manganese hydride species, which then delivers a hydride to the carbonyl carbon. thieme-connect.de While low-valent manganese(I) complexes are often cited, Mn(II) precursors can be reduced in situ to generate the active catalyst.
The table below provides a general overview of manganese-catalyzed oxidation and reduction reactions.
| Transformation | Catalyst Precursor | Oxidant/Reductant | General Mechanism | Ref. |
| Alkane Hydroxylation | Mn(II) complex | PhIO | H-atom abstraction by Mn(V)=O | unl.pt |
| Ketone Hydrosilylation | Mn(II) complex | Silane | Hydride transfer from Mn-H | thieme-connect.de |
| CO₂ Reduction | Mn(I) complex | - | Electron transfer | osti.govcnr.it |
This table illustrates general principles of manganese catalysis where this compound could serve as a precursor.
Beyond C-C bond formation and simple redox reactions, manganese catalysts derived from precursors like this compound are employed in a variety of other functionalization reactions, such as C-H activation/functionalization. nih.gov These reactions offer a direct route to modify complex molecules without the need for pre-installed functional groups. nih.gov
The role of the ligand environment around the manganese center is critical in directing the selectivity and efficiency of these reactions. The labile oxolane ligands of the precursor can be exchanged for more sophisticated ligand systems that can tune the electronic and steric properties of the active catalyst.
Role of this compound in Polymerization Catalysis
The application of manganese-based catalysts in polymerization has been an area of growing interest. However, specific reports on the use of this compound as a direct catalyst or precatalyst in polymerization are limited in the current scientific literature. The following sections discuss the potential roles of manganese complexes in polymerization, drawing parallels from the known reactivity of related systems.
Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain initiated by a reactive species. While manganese complexes are not as widely used as other transition metals in this area, their potential is being explored. In principle, organomanganese species generated from this compound could initiate the polymerization of certain monomers, such as vinyl ethers or styrenes, through a cationic or radical mechanism depending on the reaction conditions and the nature of the manganese species. However, there is a lack of specific research demonstrating the efficacy of this compound in these processes.
Ring-opening polymerization (ROP) is a versatile method for the synthesis of biodegradable polymers from cyclic monomers like lactones, lactides, and epoxides. Metal complexes are often employed as catalysts or initiators for ROP. Manganese(II) complexes, in general, have been investigated as catalysts for the ROP of cyclic esters. The mechanism typically involves the coordination of the monomer to the manganese center, followed by nucleophilic attack of an initiating group (e.g., an alkoxide) on the carbonyl carbon, leading to ring-opening.
Despite the potential for manganese(II) chloride complexes to act as Lewis acidic catalysts to activate cyclic monomers, there is a notable absence of studies specifically detailing the use of this compound for this purpose in the reviewed literature. Further research is required to explore its applicability and to elucidate the potential mechanistic pathways in such polymerization systems.
Heterogenization Strategies for this compound Catalysts
The transition from homogeneous to heterogeneous catalysis is a critical step in the development of industrially viable chemical processes. For catalysts derived from this compound (MnCl₂;C₄H₈O), this transformation aims to combine the high activity and selectivity of the molecular catalyst with the practical advantages of a solid-supported system, such as enhanced stability, straightforward separation from the reaction mixture, and potential for recyclability and continuous flow applications. This section explores the primary strategies for the heterogenization of this compound-based catalytic species.
Surface Immobilization Methodologies
Surface immobilization involves the anchoring of the manganese complex onto a solid support. This is typically achieved by modifying the support surface with functional groups that can coordinate to the manganese center. While direct immobilization of this compound is not extensively documented, the methodologies applied to other Mn(II) precursors provide a clear framework for how this can be achieved.
A prevalent method involves the functionalization of inorganic oxide supports, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), with organic ligands. These materials offer high surface areas and tunable porosity, making them excellent candidates for catalyst supports. The process generally follows a multi-step approach:
Support Functionalization: The surface of the support material is chemically modified to introduce specific functional groups. For instance, silica surfaces can be treated with organosilanes containing amino, thiol, or phosphino (B1201336) groups. This creates a surface that is receptive to coordinating with the manganese precursor.
Ligand Grafting: In many cases, a chelating ligand is first attached to the functionalized support. For example, Schiff base ligands can be synthesized in situ by reacting an amino-functionalized silica with an appropriate aldehyde or ketone. This pre-installed ligand provides a well-defined coordination environment for the manganese ion.
Metalation: The support, now bearing coordinating ligands, is treated with a solution of the manganese precursor, such as this compound. The manganese(II) ions coordinate to the immobilized ligands, forming a covalent bond with the support.
An alternative approach is the direct reaction of this compound with surface hydroxyl groups on an oxide support, although this may lead to less defined active sites. The interaction between the manganese precursor and the support can be characterized by various spectroscopic and analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and atomic absorption spectroscopy (AAS), to confirm the successful immobilization and to determine the nature of the manganese species on the surface.
The choice of support and the method of immobilization can significantly influence the catalytic activity and stability of the resulting heterogeneous catalyst. For example, the hydrophobicity of the support material has been shown to affect the kinetics of oxidation reactions.
Supported Catalytic Systems Derived from this compound
Supported catalytic systems derived from manganese precursors, including those conceptually similar to this compound, have demonstrated efficacy in a range of catalytic transformations, particularly in oxidation reactions. The nature of the support and the coordination environment of the manganese center are critical in determining the catalyst's performance.
Silica-Supported Manganese Catalysts:
Mesoporous silica materials like SBA-15 and MCM-41 are frequently used as supports due to their high surface area and ordered pore structures. Manganese(II) complexes immobilized on these materials have been successfully employed as catalysts for the epoxidation of alkenes and the oxidation of alcohols.
For instance, Mn(II) complexes with Schiff base ligands anchored to amino-functionalized SBA-15 have been shown to be effective catalysts for the oxidation of cyclohexene (B86901) using hydrogen peroxide as the oxidant. The catalytic activity is influenced by the type of mesoporous silica, the specific ligand, and the metal-ligand interactions.
The performance of such catalysts can be quantified by metrics such as turnover frequency (TOF) and selectivity towards the desired product. The table below presents representative data for the catalytic performance of a silica-supported manganese catalyst in the oxidation of cyclohexene.
| Catalyst System | Support | Ligand | Substrate | Oxidant | Conversion (%) | Selectivity (%) |
| Mn(II) Complex | SBA-15 | Schiff Base | Cyclohexene | H₂O₂ | >95 | High (to epoxide) |
This table is illustrative and based on data for supported Mn(II) catalysts.
Catalysts on Other Supports:
While silica is a common choice, other materials such as nanocarbon-coated silica have also been explored as supports for manganese catalysts. The presence of a nanocarbon coating can enhance the hydrophobicity of the support, which in turn can improve the catalytic turnover frequency by facilitating the removal of water produced during the reaction.
The reusability of these supported catalysts is a key advantage. Studies have shown that some silica-supported manganese catalysts can be recovered and reused for multiple reaction cycles with minimal loss of activity, demonstrating the robustness of the immobilization.
The characterization of these supported systems often reveals that the manganese is present as isolated active sites, which can mimic the behavior of homogeneous catalysts while being integrated into a solid matrix. Techniques such as transmission electron microscopy (TEM) and nitrogen physisorption are used to study the morphology and textural properties of the supported catalysts, ensuring that the porous structure of the support is maintained after immobilization.
Theoretical and Computational Chemistry Approaches for Dichloromanganese;oxolane
Electronic Structure Calculations of Dichloromanganese;oxolane (DFT, ab initio)
Electronic structure calculations are fundamental to understanding the behavior of this compound at a molecular level. Both Density Functional Theory (DFT) and ab initio methods are employed to this end, each with its own set of advantages and challenges, particularly for transition metal complexes.
DFT has become a widely used method for studying transition metal compounds due to its favorable balance of computational cost and accuracy. The choice of the exchange-correlation functional is critical for obtaining reliable results for manganese(II) complexes. Functionals like B3LYP are commonly used, but their performance can be system-dependent. One of the primary challenges in the computational modeling of octahedral manganese(II) complexes is the accurate prediction of their spin state. While many Mn(II) complexes are high-spin, the choice of computational method and basis set can sometimes incorrectly predict a low-spin ground state. The inclusion of counter-ions in the computational model has been shown to be crucial in some cases to obtain the correct spin state at the B3LYP level of theory mdpi.com.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and multi-configurational self-consistent field (MC-SCF), offer a more rigorous theoretical foundation. However, they are computationally more demanding. For manganese complexes, methods that include electron correlation, such as MP2 and MC-SCF, are generally necessary to achieve accurate descriptions, though they have also been shown to sometimes fail in predicting the correct spin state for certain octahedral Mn(II) complexes mdpi.com.
A critical aspect of these calculations is the selection of an appropriate basis set. For the manganese atom, basis sets that can adequately describe the electron density near the nucleus and in the valence shell are required. For the chlorine and oxolane ligands, standard basis sets like those from the Pople series (e.g., 6-31G*) or the Dunning correlation-consistent series (e.g., cc-pVTZ) are often used.
A primary application of electronic structure methods is the determination of the equilibrium geometry of this compound. Geometry optimization involves finding the minimum energy structure on the potential energy surface. For MnCl₂(THF)₂, this would involve determining the Mn-Cl and Mn-O bond lengths and the Cl-Mn-Cl, O-Mn-O, and Cl-Mn-O bond angles. The starting geometry for optimization is typically based on experimental data from X-ray crystallography of similar compounds or on chemical intuition. The optimization process can be sensitive to the initial Mn-ligand distances, which can influence the final geometry and the predicted spin state of the complex mdpi.com.
The energetic landscape of this compound can be explored by searching for different possible isomers and conformers. For a tetrahedral or octahedral coordination around the manganese center, different arrangements of the chloride and oxolane ligands are possible. For instance, in a pseudo-octahedral geometry, cis and trans isomers could exist. Computational methods can predict the relative energies of these isomers, providing insight into which is the most stable. The flexibility of the five-membered oxolane ring also introduces multiple possible conformations, and exploring the potential energy surface can identify the lowest energy puckering of the ring when coordinated to the manganese center.
Table 1: Representative Theoretical Bond Parameters for Mn(II) Complexes
| Parameter | Typical Calculated Value Range | Computational Method Example | Reference System |
|---|---|---|---|
| Mn-Cl Bond Length (Å) | 2.4 - 2.6 | DFT/B3LYP | Octahedral Mn(II) Halide Complexes |
Note: This table provides illustrative data based on typical computational results for Mn(II) complexes and does not represent specific calculated values for this compound due to a lack of published data.
To understand the nature of the chemical bonds in this compound, various analysis methods can be applied to the calculated wavefunction. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and donor-acceptor interactions. In MnCl₂(THF)₂, NBO analysis would provide insights into the charges on the manganese, chlorine, and oxygen atoms, as well as the nature of the Mn-Cl and Mn-O bonds (i.e., the degree of ionic vs. covalent character). It can also reveal interactions between the lone pairs of the oxygen and chlorine atoms and the empty orbitals of the manganese center.
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method that analyzes the topology of the electron density to characterize chemical bonds. By locating bond critical points (BCPs) between atoms, one can determine the nature of the interaction. For the Mn-Cl and Mn-O bonds, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between covalent (shared-shell) and ionic (closed-shell) interactions.
These analyses would be expected to show a significant degree of ionic character in the Mn-Cl bonds and a more covalent, dative interaction for the Mn-O bonds from the oxolane ligands.
Reaction Mechanism Elucidation via Computational Modeling for this compound Systems
Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound, such as ligand exchange or its participation in catalytic cycles.
Transition State Theory (TST) is a cornerstone for understanding reaction kinetics. Computational methods can be used to locate the transition state (TS) for a given reaction, which is a first-order saddle point on the potential energy surface. For a reaction involving MnCl₂(THF)₂, such as the substitution of an oxolane ligand by another solvent molecule, the geometry of the transition state would reveal the mechanism (e.g., associative, dissociative, or interchange).
Once the transition state is identified, its energy relative to the reactants can be calculated to determine the activation energy barrier. This barrier is a key determinant of the reaction rate. For manganese complexes, it is important to consider that reactions may proceed through different spin states, and the energy barriers on multiple spin surfaces may need to be calculated to identify the most favorable reaction pathway.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in solution. By simulating the movement of the complex and the surrounding solvent molecules over time, MD can be used to study processes such as ligand exchange, conformational changes, and the structure of the solvation shell.
Classical MD simulations rely on force fields to describe the interactions between atoms. Developing accurate force field parameters for manganese complexes can be challenging, but they allow for simulations on longer timescales. Ab initio molecular dynamics (AIMD), where the forces are calculated "on the fly" using electronic structure methods, provides a more accurate description but is computationally much more expensive. AIMD would be particularly useful for studying reactions where bond breaking and forming occur. For MnCl₂(THF)₂, an MD simulation in a box of tetrahydrofuran (B95107) could reveal the stability of the complex, the frequency of ligand exchange events, and the preferred coordination environment of the manganese ion in solution.
Spectroscopic Parameter Prediction and Interpretation for this compound
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which can aid in the characterization of this compound.
Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can obtain the harmonic vibrational frequencies. These calculated frequencies can be compared with experimental spectra to confirm the structure of the complex and to assign specific vibrational modes to the stretching and bending of the Mn-Cl and Mn-O bonds, as well as the internal modes of the oxolane ligands. For similar metal-THF complexes, theoretical calculations have been used to correlate calculated vibrational modes with experimental IR and Raman bands nih.gov.
Table 2: Illustrative Calculated Vibrational Frequencies for Metal-Ligand Bonds
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Computational Method |
|---|---|---|
| ν(Mn-Cl) | 200 - 350 | DFT (e.g., B3LYP) |
Note: This table provides expected ranges for Mn-Cl and Mn-O stretching frequencies based on computational studies of similar transition metal complexes. Specific values for this compound are not available in the literature.
For paramagnetic species like high-spin Mn(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful characterization technique. DFT and ab initio methods can be used to predict EPR parameters, such as the g-tensor and the hyperfine coupling constants (A-tensors) for the manganese nucleus and potentially for the ligand nuclei. The g-tensor provides information about the electronic structure and the spin-orbit coupling in the complex. The hyperfine coupling constants are sensitive to the distribution of the unpaired electron spin density. The ability to accurately calculate these parameters can be crucial for interpreting complex EPR spectra and relating them to the geometric and electronic structure of this compound. The choice of functional and basis set is critical for obtaining accurate EPR parameter predictions for transition metal complexes.
Computational Vibrational Spectroscopy
Computational vibrational spectroscopy is a vital technique for predicting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral features to specific molecular motions, aiding in structural elucidation.
Research Findings:
The primary computational method for predicting vibrational spectra is Density Functional Theory (DFT). For a molecule like this compound, the process involves:
Geometry Optimization: The molecular structure is optimized to find its lowest energy state.
Frequency Calculation: The second derivatives of the energy with respect to atomic positions are calculated to determine the frequencies of the normal modes of vibration.
For this compound, a theoretical vibrational analysis would predict three main types of modes:
Internal Ligand Vibrations: These are modes associated with the oxolane (tetrahydrofuran, THF) ligand. The vibrational frequencies of free THF are well-established researchgate.netnist.gov. Upon coordination to the manganese(II) center, shifts in these frequencies are expected, particularly for the C-O-C stretching and bending modes, due to the formation of the Mn-O bond.
Metal-Ligand Vibrations: New vibrational modes at lower frequencies appear, corresponding to the stretching and bending of the Mn-O and Mn-Cl bonds. These modes are direct probes of the coordination environment.
While specific computational studies on the vibrational spectrum of this compound are not prevalent in the literature, the methodology is well-established coe.edunih.govnih.gov. A comparison of the calculated spectrum with the experimental spectra of the free THF ligand and anhydrous manganese(II) chloride would allow for a complete assignment of the complex's vibrational modes mdpi.comresearchgate.net.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching (THF) | 2800-3000 | Vibrations of the C-H bonds within the oxolane ligand. |
| C-O-C Stretching (THF) | 1000-1100 | Stretching of the ether linkage in the oxolane ligand; expected to shift upon coordination. |
| Mn-O Stretching | 300-500 | Stretching of the coordinate bond between manganese and the oxolane oxygen atom. |
| Mn-Cl Stretching | 200-400 | Stretching of the bond between manganese and the chlorine atoms. |
EPR Parameter Simulation for Manganese(II) Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like manganese(II) complexes. Mn(II) has a high-spin d⁵ electronic configuration (S = 5/2), which gives rise to characteristic EPR spectra. The simulation of these spectra is crucial for extracting detailed information about the electronic and geometric structure of the metal center.
Research Findings:
The EPR spectrum of a Mn(II) center is described by the spin Hamiltonian, which includes several key parameters: the g-tensor, the hyperfine coupling constant (A) with the ⁵⁵Mn nucleus (I = 5/2), and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic) nih.gov. The ZFS parameters are particularly sensitive to the symmetry and geometry of the coordination environment.
Modern computational chemistry offers high-level, multireference ab initio methods to calculate these parameters from first principles. The most accurate approaches involve:
Complete Active Space Self-Consistent Field (CASSCF): This method provides a good description of the electronic ground and excited states of the metal ion rsc.orgacs.org.
N-Electron Valence State Perturbation Theory (NEVPT2): This step adds dynamic electron correlation on top of the CASSCF calculation, which is essential for achieving quantitative accuracy for ZFS parameters and transition energies acs.orgarxiv.orgnih.govmpg.de.
These calculations yield the D and E values, which describe the splitting of the spin sublevels in the absence of an external magnetic field. For this compound, the low symmetry of the coordination sphere would be expected to result in a significant ZFS. While direct simulations for this specific complex are scarce, experimental and computational studies on related five-coordinate dichloromanganese(II) complexes, such as [Mn(terpy)Cl₂], provide valuable comparative data and demonstrate the accuracy of these computational approaches nih.gov. In that study, the chloro complex was found to have a negative D value and a significant rhombicity (E/D > 0), reflecting a distorted geometry nih.gov.
| Parameter | Description | Typical Value for 5-Coordinate Mn(II)Cl₂ Complexes |
|---|---|---|
| g-tensor | Describes the interaction of the electron spin with the external magnetic field. | Isotropic, close to the free-electron value (~2.0) |
| D (axial ZFS) | Magnitude of the primary axial distortion from cubic symmetry. | -0.2 to -1.0 cm⁻¹ nih.gov |
| E/D (rhombic ZFS) | Ratio describing the rhombicity or deviation from axial symmetry. | 0.15 to 0.30 nih.gov |
| A (hyperfine coupling) | Interaction between the electron spin and the ⁵⁵Mn nuclear spin. | ~90 x 10⁻⁴ cm⁻¹ (~90 G) |
Ligand Field Theory and Molecular Orbital Theory Applications to this compound
Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are fundamental frameworks for describing the electronic structure and bonding in transition metal complexes fiveable.melibretexts.org.
Ligand Field Theory (LFT):
LFT is an extension of crystal field theory that includes the effects of orbital overlap. For this compound, LFT provides a model for how the ligands (chloride and oxolane) affect the energies of the manganese 3d orbitals.
d⁵ Configuration: The Mn(II) ion has a d⁵ electron configuration.
Ligand Types: The chloride ion (Cl⁻) is considered a weak-field, π-donating ligand, while oxolane is a neutral, σ-donating ligand purdue.edu.
High-Spin State: In the presence of these ligands, the energy splitting (Δ) between the d-orbitals is relatively small. According to Hund's rule, it is energetically more favorable for the electrons to occupy all five d-orbitals individually with parallel spins rather than pairing up. This results in a high-spin (S = 5/2) ground state, which is characteristic of most Mn(II) complexes wikipedia.org. The stability of the half-filled d-shell further favors this high-spin configuration.
d-Orbital Splitting: In a hypothetical octahedral field, the d-orbitals would split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). In the actual low-symmetry environment of this compound, all five d-orbitals will have unique energies, but the general concept of splitting due to the ligand field remains.
Molecular Orbital (MO) Theory:
MO theory provides a more detailed description of bonding by considering the covalent interactions between the metal and ligand orbitals. Computational methods are essential for constructing the MO diagram of a complex molecule like this compound.
Orbital Combinations: The valence orbitals of manganese (3d, 4s, 4p) combine with the frontier orbitals of the ligands (the p-orbitals of chloride and the oxygen lone pair orbital of oxolane) to form a set of molecular orbitals.
Bonding and Antibonding MOs: This combination results in bonding MOs, which are lower in energy and have electron density concentrated between the atoms, and antibonding MOs, which are higher in energy.
Frontier Orbitals: For a high-spin Mn(II) complex, the five highest occupied molecular orbitals (HOMOs), or more accurately, singly-occupied molecular orbitals (SOMOs), are primarily of Mn 3d character. These orbitals are antibonding with respect to the metal-ligand interaction.
Computational Insights: Advanced calculations, such as the CASSCF and NEVPT2 methods mentioned previously, provide a quantitative picture of the MO diagram rsc.org. They can determine the energies of the orbitals and the extent of mixing between metal and ligand orbitals, giving a precise measure of the covalency in the Mn-Cl and Mn-O bonds. The results of such calculations would show five singly occupied molecular orbitals, confirming the high-spin d⁵ nature predicted by LFT.
Advanced Spectroscopic and Characterization Techniques Applied to Dichloromanganese;oxolane Research
Synchrotron-Based Spectroscopic Methodologies for Dichloromanganese;oxolane
Synchrotron radiation sources, which produce high-intensity X-ray beams, are indispensable for the detailed characterization of materials like this compound. escholarship.org The high flux allows for the study of dilute samples and provides high-resolution data. escholarship.org
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a compound. osti.govnih.gov The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). escholarship.orgosti.govnih.gov
For this compound, Mn K-edge XAS is particularly informative. The XANES region, which includes the pre-edge and the rising edge, is sensitive to the oxidation state and coordination geometry of the manganese center. nih.gov The position of the K-edge provides a direct indication of the oxidation state. In this compound, the manganese is in the +2 oxidation state. The analysis of the XANES spectrum would show an edge position consistent with other high-spin Mn(II) complexes.
The EXAFS region provides information about the local atomic environment of the manganese atom, including bond distances and coordination numbers. nih.gov Analysis of the EXAFS data for this compound would allow for the precise determination of the Mn-Cl and Mn-O bond lengths, confirming the coordination of the oxolane ligands to the manganese center.
Table 1: Representative Mn K-edge XAS Data for Mn(II) Complexes
| Compound | Oxidation State | Edge Position (eV) | Reference |
|---|---|---|---|
| [MnII(Cl)2(Me2EBC)] | +2 | ~6539 | nih.gov |
This table illustrates typical edge positions for Mn(II) compounds, similar to what would be expected for this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. mdpi.com When applied to this compound, XPS can confirm the presence of manganese, chlorine, oxygen, and carbon on the sample surface.
High-resolution scans of the Mn 2p region are particularly useful for determining the oxidation state. The binding energy of the Mn 2p3/2 peak for Mn(II) compounds typically falls within a specific range. researchgate.net Furthermore, the multiplet splitting of the Mn 3s peak provides a diagnostic tool for identifying the Mn(II) oxidation state. researchgate.net Analysis of this compound via XPS would be expected to show a Mn 2p3/2 binding energy and Mn 3s multiplet splitting consistent with a high-spin d5 Mn(II) center. researchgate.netnih.gov
Table 2: Typical Binding Energies in XPS for Manganese Oxides
| Oxide | Mn Oxidation State | Mn 2p3/2 Binding Energy (eV) | Mn 3s Splitting (eV) |
|---|---|---|---|
| MnO | +2 | ~641.0 | ~6.0 |
| Mn2O3 | +3 | ~641.8 | ~5.3 |
Source: Adapted from research findings on manganese oxides. researchgate.net These values provide a reference for the expected data from this compound.
Neutron Diffraction Studies on this compound Hydrogen Atom Locations
While X-ray diffraction is a standard method for determining crystal structures, it is often difficult to precisely locate hydrogen atoms due to their low scattering power. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering cross-section for hydrogen is significant. aps.org
A neutron diffraction study of a single crystal of this compound would provide highly accurate positions for the hydrogen atoms on the coordinated oxolane (tetrahydrofuran) rings. This information is crucial for understanding the precise geometry of the ligands, including C-H bond lengths and H-C-H bond angles, as well as for analyzing any potential hydrogen bonding interactions within the crystal lattice. Neutron diffraction has been successfully used to determine the complex magnetic structures of other manganese-containing framework materials. aps.orgiaea.org
Mössbauer Spectroscopy for Related Manganese Systems and Potential Applications to this compound
Mössbauer spectroscopy is a technique that probes the subtle interactions between a nucleus and its surrounding electronic environment. wikipedia.org It relies on the recoil-free emission and resonant absorption of gamma rays by specific nuclei. youtube.com The most common nucleus for this technique is 57Fe. mdpi.com
Ultrafast Spectroscopy for this compound Excited State Dynamics
Ultrafast spectroscopy, such as femtosecond transient absorption spectroscopy, utilizes extremely short laser pulses to monitor chemical processes that occur on timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). rsc.org This technique is ideal for studying the dynamics of excited states, electron transfer reactions, and vibrational relaxation. kudischlab.com
While specific ultrafast spectroscopic studies on this compound are not widely reported, the technique could be applied to investigate its potential photochemical behavior. Upon photoexcitation with a laser pulse, the dynamics of the resulting excited state could be tracked over time. This would reveal the pathways and timescales of non-radiative decay, energy transfer to the solvent, or any photo-induced ligand dissociation or substitution reactions. Such experiments would provide fundamental insights into the photostability and photoreactivity of the Mn-Cl and Mn-O bonds within the complex. rsc.orgkudischlab.com
Future Research Directions and Emerging Applications of Dichloromanganese;oxolane
Explorations in Novel Niche Catalytic Domains for Dichloromanganese;oxolane
This compound is increasingly recognized as a valuable precursor for the in situ generation of active manganese catalysts for a variety of organic transformations. Future research is directed towards expanding its catalytic scope into new and challenging areas, with a focus on efficiency, selectivity, and the development of sustainable synthetic methodologies.
One of the key areas of exploration is its application in C-H bond functionalization. rsc.orgmanganese.org Manganese catalysts, often generated from precursors like this compound, have shown significant promise in the direct activation of otherwise inert C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. rsc.org Research is ongoing to broaden the substrate scope and improve the catalytic efficiency for various C-H functionalization reactions, including alkylation, arylation, and amination. manganese.org
Cross-coupling reactions represent another fertile ground for the application of this compound. While traditionally dominated by precious metals like palladium, manganese-catalyzed cross-coupling reactions are gaining traction as a cost-effective and sustainable alternative. nih.gov this compound serves as a convenient starting material for generating the active organomanganese reagents required for these transformations. mn25.ca Future work will likely focus on expanding the range of coupling partners and developing more robust and air-tolerant catalytic systems.
The field of asymmetric catalysis is also a promising frontier for this compound. Although direct use of the achiral complex in enantioselective transformations is not feasible, it serves as an excellent precursor for the synthesis of chiral manganese complexes. By coordinating this compound with chiral ligands, researchers are developing novel catalysts for asymmetric reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Furthermore, research into the polymerization catalysis capabilities of this compound is an emerging area. While its role is still being elucidated, its potential as an initiator or co-catalyst in ring-opening polymerization and other polymerization processes is under investigation.
Interactive Data Table: Catalytic Applications of this compound Precursors
| Catalytic Transformation | Substrate Example | Catalyst System Derived from this compound | Reaction Conditions | Yield (%) | Reference |
| C-H Alkylation | Azine Heterocycles | MnCl₂ with additives | Varies | Good to Excellent | researchgate.net |
| Cross-Coupling | Aryl Grignard Reagents and Alkenyl Halides | MnCl₂ | THF, room temp. | Good | nih.gov |
| Synthesis of Catalytically Active Complexes | PNP and PCP Pincer Ligands | MnCl₂(thf)₂ | Room temp. | 48 | rsc.org |
Integration of this compound into Advanced Materials Science Methodologies
The utility of this compound extends beyond catalysis into the realm of advanced materials science. Its role as a precursor to manganese-containing materials with unique magnetic, electronic, and structural properties is an active area of research.
A significant application lies in the synthesis of single-molecule magnets (SMMs). This compound can serve as a starting material for the assembly of polynuclear manganese clusters that exhibit SMM behavior. acs.orgufl.edu These materials have potential applications in high-density data storage and quantum computing. Future research will focus on the rational design and synthesis of new manganese clusters with higher blocking temperatures and larger spin ground states, using versatile precursors like this compound.
The preparation of manganese-based nanoparticles is another promising direction. This compound can be used as a manganese source in the synthesis of manganese oxide and other manganese-containing nanoparticles with controlled size and morphology. These nanoparticles have applications in various fields, including catalysis, energy storage, and biomedical imaging.
Furthermore, this compound is being explored as a precursor for the synthesis of metal-organic frameworks (MOFs). By reacting this compound with organic linkers, researchers can construct porous crystalline materials with potential applications in gas storage, separation, and catalysis. The development of novel manganese-based MOFs with tailored properties is a key area of future investigation.
Innovations in Sustainable Synthesis and Utilization of this compound
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis and utilization of chemical compounds. For this compound, this involves exploring greener synthetic routes, catalyst recycling strategies, and the use of bio-based resources.
Current laboratory-scale synthesis of this compound often involves the reaction of anhydrous manganese(II) chloride with tetrahydrofuran (B95107). wikipedia.org Future research will likely focus on developing more sustainable synthetic methods, such as those that utilize manganese sources derived from waste streams, like spent batteries. rsc.orgresearchgate.net The recycling of manganese from various industrial wastes is an active area of research that could provide a more sustainable source of manganese for the synthesis of compounds like this compound. 911metallurgist.com
Life cycle assessment (LCA) studies on manganese products are becoming increasingly important to understand and mitigate their environmental impact. nih.govmn25.camanganese.orgmdpi.com Such assessments can guide the development of more sustainable production processes for manganese compounds, including this compound.
The utilization of biomass-derived solvents as alternatives to traditional petroleum-based solvents is another key aspect of sustainable chemistry. researchgate.netnih.govrsc.org Research into the synthesis of this compound and its application in catalytic reactions using greener, bio-based solvents is a promising avenue for reducing the environmental footprint of these processes.
Q & A
Q. What are the recommended methodologies for synthesizing dichloromanganese-oxolane complexes, and how can their purity be validated?
Synthesis typically involves reacting manganese chloride with oxolane (tetrahydrofuran) under inert conditions. Purification via recrystallization or column chromatography is advised. Purity validation requires spectroscopic techniques (e.g., NMR, IR) and elemental analysis. For structural confirmation, single-crystal X-ray diffraction using programs like SHELXL is critical . Reproducibility hinges on detailed experimental protocols, including solvent ratios and temperature control, as emphasized in organic chemistry reporting standards .
Q. How can intermolecular interactions in dichloromanganese-oxolane systems be experimentally characterized?
Thermodynamic properties (e.g., excess volumes, viscosities) can be measured using densitometry and viscometry, as demonstrated in oxolane-chlorinated compound studies . Refractive index analysis via Lorentz-Lorenz or Gladstone-Dale rules provides insights into molecular interactions in binary mixtures . Pair these with computational tools like DFT to correlate experimental and theoretical data .
Q. What criteria should guide the design of reproducible experiments for dichloromanganese-oxolane complexes?
Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental goals with practical constraints . Document all parameters (e.g., stoichiometry, reaction time) rigorously, and include raw data in appendices for transparency . Use standardized formats for methodology sections to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in physicochemical data (e.g., refractive indices vs. density) for dichloromanganese-oxolane systems be resolved?
Apply deviation analysis, such as calculating reduced free volume or molecular radii, to identify outliers . Cross-validate results using multiple mixing rules (e.g., Wiener vs. Arago-Biot) and compare with literature benchmarks. Systematic bias reduction, as advocated in Cochrane Reviews, involves triangulating data from diverse techniques (e.g., XRD, calorimetry) .
Q. What computational strategies are effective for modeling the coordination chemistry of dichloromanganese-oxolane complexes?
Born-Oppenheimer molecular dynamics (BOMD) simulations can track dynamic H-bonding and cation coordination, as shown in oxolane-macrocycle studies . Use software like Gaussian or ORCA for geometry optimization, and validate against experimental IR spectra. Incorporate solvent effects explicitly to improve accuracy .
Q. How can structure-activity relationships (SAR) be explored for bioapplications of dichloromanganese-oxolane derivatives?
Modify the oxolane ring’s substituents and evaluate biological activity (e.g., cytotoxicity, antiviral efficacy) using in vitro assays. SAR analysis should prioritize stereoelectronic effects, as seen in purine-oxolane hybrids . Employ flow cytometry or viral polymerase inhibition assays to quantify mechanistic outcomes .
Methodological Considerations
What frameworks are recommended for formulating research questions on dichloromanganese-oxolane systems?
Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:
Q. How should researchers address uncertainties in crystallographic data for these complexes?
Refine structures using SHELXL with high-resolution data to minimize residual electron density errors . Report twinning or disorder explicitly, and validate with Hirshfeld surface analysis. Cross-check with spectroscopic data to resolve ambiguities .
Data Presentation and Analysis
Q. What are best practices for presenting conflicting data in publications?
Use tables to juxtapose experimental vs. theoretical values (e.g., refractive indices), highlighting deviations. Discuss potential sources of error (e.g., instrument calibration, sample purity) and apply statistical tests (e.g., χ²) to assess significance . Follow Beilstein Journal guidelines to avoid redundant data in text .
Q. How can molecular radii of dichloromanganese-oxolane mixtures be calculated from refractive index data?
Use the formula:
where is molecular radius, is molar mass, is density, and is refractive index. Compare results with ideal mixing models to assess non-ideality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
